5-Chloro-2-hydroxy-3-nitrobenzoic acid
CAS No.: 7195-78-0
Cat. No.: VC6973439
Molecular Formula: C7H4ClNO5
Molecular Weight: 217.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7195-78-0 |
|---|---|
| Molecular Formula | C7H4ClNO5 |
| Molecular Weight | 217.56 |
| IUPAC Name | 5-chloro-2-hydroxy-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C7H4ClNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) |
| Standard InChI Key | SIYGNKVPVGTIHB-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-Chloro-2-hydroxy-3-nitrobenzoic acid is systematically named according to IUPAC guidelines as 5-chloro-2-hydroxy-3-nitrobenzoic acid. Its molecular structure features a benzoic acid backbone substituted with chlorine at the 5th position, a hydroxyl group at the 2nd position, and a nitro group at the 3rd position . The compound’s SMILES notation, , provides a concise representation of its atomic connectivity and functional groups .
The molecular weight of 217.56 g/mol is derived from its empirical formula, with computed physicochemical descriptors confirming its polarity and solubility trends. The presence of electron-withdrawing groups (nitro and chloro) and a hydroxyl group creates a complex electronic environment, influencing its reactivity in synthetic applications .
Physicochemical Properties and Comparative Analysis
Table 1: Comparative Properties of Nitro-Substituted Benzoic Acid Derivatives
| Property | 5-Chloro-2-hydroxy-3-nitrobenzoic Acid | 5-Bromo-2-hydroxy-3-nitrobenzoic Acid | 5-Chloro-3-ethyl-2-nitrobenzoic Acid |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight (g/mol) | 217.56 | 262.01 | 229.62 |
| Density (g/cm³) | Not reported | 2.04 | Not reported |
| Boiling Point (°C) | Not reported | 346.6 | Not reported |
| Key Substituents | -Cl, -OH, -NO₂ | -Br, -OH, -NO₂ | -Cl, -C₂H₅, -NO₂ |
Stability and Reactivity
Synthesis and Industrial Production
Scalability and Challenges
Industrial-scale production faces hurdles in regioselectivity and byproduct formation. The presence of multiple reactive sites (hydroxyl, carboxylic acid) necessitates protective group strategies, increasing synthetic complexity. Patent filings referenced in PubChem suggest ongoing optimization efforts, though specific methodologies remain proprietary .
| Hazard Parameter | Classification | Precautionary Measures |
|---|---|---|
| Skin Contact | Irritant | Wear nitrile gloves; wash thoroughly |
| Eye Contact | Severe irritation | Use safety goggles; rinse immediately |
| Inhalation | Respiratory irritation | Use fume hood; ensure ventilation |
| Storage | Stable under ambient | Keep in cool, dry place; avoid light |
Applications and Emerging Research
Industrial and Pharmaceutical Uses
The compound’s primary application lies in chemical synthesis, serving as an intermediate for dyes, agrochemicals, and pharmaceuticals. Patent records from WIPO PATENTSCOPE highlight its utility in developing photoactive materials and corrosion inhibitors, though detailed mechanisms remain undisclosed .
Research Frontiers
Recent modifications, such as the ethyl-substituted analog (5-chloro-3-ethyl-2-nitrobenzoic acid), demonstrate the compound’s adaptability in structure-activity relationship studies . Computational modeling of its interaction with biological targets could unlock therapeutic applications, though empirical studies are needed to validate these hypotheses .
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